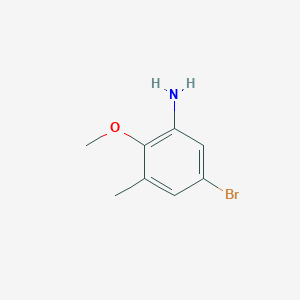

5-Bromo-2-methoxy-3-methylaniline

Description

5-Bromo-2-methoxy-3-methylaniline is a substituted aniline derivative with a bromine atom at position 5, a methoxy group at position 2, and a methyl group at position 3 on the benzene ring. Its molecular formula is C₈H₁₀BrNO, and its molecular weight is approximately 216.04 g/mol. The compound’s structure combines electron-donating (methoxy, methyl) and electron-withdrawing (bromo) substituents, which influence its chemical reactivity and physical properties.

Properties

IUPAC Name |

5-bromo-2-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNADMDVPWJECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716793 | |

| Record name | 5-Bromo-2-methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381944-84-8 | |

| Record name | 5-Bromo-2-methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Bromo-2-methoxy-3-methylaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves bromination and methylation reactions. The compound can be synthesized from 2-methoxy-3-methylaniline through bromination with bromine or N-bromosuccinimide (NBS) in an appropriate solvent, followed by purification techniques such as chromatography. The general reaction scheme can be summarized as follows:

- Bromination : The starting material undergoes bromination at the 5-position.

- Methylation : If necessary, further modifications can be made to introduce additional methyl groups.

Biological Properties

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with brominated and methoxy-substituted anilines possess notable antibacterial and antifungal properties. For instance, the presence of bromine enhances the efficacy against various bacterial strains, potentially due to increased lipophilicity and interaction with microbial membranes .

- Antitumor Activity : Similar compounds have demonstrated antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may also interact with various receptors, influencing physiological processes such as inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several brominated anilines, including this compound. Results indicated a significant reduction in the growth of both Gram-positive and Gram-negative bacteria at low concentrations, suggesting potential for development into therapeutic agents .

Case Study 2: Antitumor Effects

In vitro assays demonstrated that this compound induced apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Substitution Patterns

The following brominated aniline derivatives are structurally related but differ in substituent positions and functional groups:

Key Observations:

Substituent Position Effects :

- The methoxy group in this compound increases steric hindrance and electron density at the ortho position compared to methyl-only analogs. This likely reduces reactivity in electrophilic substitution reactions .

- Melting Points : 4-Bromo-3-methylaniline (80–82°C) has a significantly higher melting point than 3-Bromo-4-methylaniline (27–30°C), highlighting the role of substituent positioning in crystal packing .

Commercial Availability :

Physicochemical and Reactivity Differences

- Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound donates electrons via resonance, activating the ring toward electrophilic attack at the para position relative to the amino group. In contrast, bromine withdraws electrons inductively, creating a meta-directing effect. This duality may lead to complex reactivity patterns . Methyl-substituted analogs (e.g., 3-Bromo-4-methylaniline) lack the methoxy group, resulting in simpler electronic profiles and predictable reactivity in coupling reactions .

Synthetic Challenges :

- The presence of both methoxy and bromine groups in this compound may complicate regioselective synthesis, whereas brominated methylanilines (e.g., 2-Bromo-3-methylaniline) are more straightforward to prepare via direct bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.